molecular formula C12H12ClN5O B2970714 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 2094360-04-8

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide

Cat. No.: B2970714
CAS No.: 2094360-04-8
M. Wt: 277.71
InChI Key: QCNUIMWJONCURF-UHFFFAOYSA-N
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Description

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a heterocyclic compound that contains both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 6-(dimethylamino)pyrimidin-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[6-(methylamino)pyrimidin-4-yl]pyridine-3-carboxamide
  • 6-chloro-N-[6-(ethylamino)pyrimidin-4-yl]pyridine-3-carboxamide
  • 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-2-carboxamide

Uniqueness

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group in the pyrimidine ring and the chlorine atom in the pyridine ring provides distinct properties compared to similar compounds .

Properties

IUPAC Name

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c1-18(2)11-5-10(15-7-16-11)17-12(19)8-3-4-9(13)14-6-8/h3-7H,1-2H3,(H,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUIMWJONCURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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